2,5-Methano-1H-inden-7(4H)-one, hexahydro-

Catalog No.
S3339066
CAS No.
27567-85-7
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
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2,5-Methano-1H-inden-7(4H)-one, hexahydro-

CAS Number

27567-85-7

Product Name

2,5-Methano-1H-inden-7(4H)-one, hexahydro-

IUPAC Name

tricyclo[4.3.1.03,8]decan-4-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c11-10-5-7-1-6-2-8(3-7)9(10)4-6/h6-9H,1-5H2

InChI Key

BYLLPDFBHUIPKF-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(=O)C3C2

Canonical SMILES

C1C2CC3CC1CC(=O)C3C2

2,5-Methano-1H-inden-7(4H)-one, hexahydro- is a polycyclic organic compound with the molecular formula C10H14OC_{10}H_{14}O. This compound features a unique bicyclic structure that includes a methano bridge, contributing to its distinctive chemical properties. It is categorized under the class of ketones and is known for its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound can cause skin and eye irritation, indicating a need for careful handling in laboratory settings .

Tropinone itself does not possess significant biological activity. However, it serves as a precursor for tropane alkaloids, which have diverse mechanisms depending on the specific compound. For instance, cocaine acts as a stimulant by blocking the reuptake of dopamine and serotonin in the brain, while atropine has anticholinergic effects by blocking acetylcholine receptors [].

Tropinone is a controlled substance due to its potential conversion to illegal drugs like cocaine []. Limited data exists on its specific toxicity, but it is likely to be irritating and potentially harmful upon ingestion or inhalation. As with most organic compounds, it is recommended to handle tropinone with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

The chemical reactivity of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- can be explored through several synthetic pathways. Notably, it can undergo hydroformylation reactions to yield aldehyde derivatives. For example, when subjected to a syngas mixture of carbon monoxide and hydrogen under specific conditions (e.g., 300 psig at 120°C), the compound can be converted into octahydro-4,7-methano-1H-indene-5-aldehyde . Additionally, it can participate in dehydration reactions to produce various isomers by employing acidic catalysts like p-toluenesulfonic acid .

Several synthesis methods have been reported for producing 2,5-Methano-1H-inden-7(4H)-one, hexahydro-. Key methods include:

  • Hydroformylation: This method involves reacting the compound with syngas under high pressure to yield aldehyde derivatives.
  • Dehydration: Using acidic catalysts like p-toluenesulfonic acid to remove water from alcohol precursors can yield this compound.
  • Cyclization Reactions: Various cyclization techniques can also be employed to construct the bicyclic structure characteristic of this ketone .

The applications of 2,5-Methano-1H-inden-7(4H)-one, hexahydro-, are diverse:

  • Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis.
  • Organic Synthesis: The compound is useful in creating other complex organic molecules due to its reactive functional groups.
  • Chemical Research: It serves as a model compound for studying reaction mechanisms involving bicyclic structures .

Interaction studies involving 2,5-Methano-1H-inden-7(4H)-one, hexahydro-, primarily focus on its reactivity with various reagents and biological systems. Investigations into its potential toxicological effects have revealed that it can cause skin irritation and serious eye damage upon exposure. Consequently, safety protocols must be adhered to when handling this compound in laboratory environments .

Several compounds share structural similarities with 2,5-Methano-1H-inden-7(4H)-one, hexahydro-. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Octahydro-4,7-methano-indeneC10H16C_{10}H_{16}More saturated; lacks the ketone functionality
5-Methyl-octahydro-indeneC11H18C_{11}H_{18}Contains a methyl group; altered reactivity
4-Hydroxy-octahydro-indeneC10H14OC_{10}H_{14}OHydroxyl group introduces different chemical behavior

While these compounds share similar bicyclic structures, the presence of functional groups such as ketones or hydroxyls significantly influences their chemical properties and biological activities. This makes 2,5-Methano-1H-inden-7(4H)-one, hexahydro-, particularly unique in its potential applications and reactivity profiles .

Transition Metal-Catalyzed Carbonylative Arylation Strategies

Transition metal-catalyzed carbonylative arylation has emerged as a cornerstone for constructing the ketone-bearing bicyclic framework of 2,5-Methano-1H-inden-7(4H)-one, hexahydro-. Palladium catalysts, in particular, enable sequential oxidative addition, carbon monoxide insertion, and acylpalladation to form the bridged ketone core. A seminal study by Gagnier and Larock demonstrated that Pd(OAc)₂, in the presence of pyridine and tetrabutylammonium chloride, facilitates the carbonylative cyclization of unsaturated aryl iodides under 1 atm CO in DMF at 100°C, yielding indanone derivatives in up to 90% efficiency. The mechanism proceeds via an acylpalladium intermediate that undergoes 5-endo-dig cyclization, followed by β-hydride elimination and protonation to furnish the ketone.

Rhodium and copper co-catalyzed systems offer an alternative pathway. For instance, Li et al. reported that Rh(I) complexes paired with Cu(II) salts catalyze the annulation of benzimides with internal alkynes, achieving indenone synthesis through sequential C–H and C–N bond cleavage. This method tolerates electron-donating and withdrawing substituents on the alkyne, enabling modular access to diversely functionalized analogs (Table 1). Rhenium catalysts, though less common, have shown promise in acylative cyclizations. Hu et al. disclosed a Re-catalyzed arylation–acyl cyclization between enol lactones and organomagnesium halides, producing indenones in 75–92% yields with excellent regioselectivity.

Table 1: Comparative Analysis of Transition Metal-Catalyzed Carbonylative Arylation

Catalyst SystemSubstrate ScopeKey ConditionsYield (%)Reference
Pd(OAc)₂/pyridineUnsaturated aryl iodides1 atm CO, DMF, 100°C70–90
Rh/CuBenzimides, alkynes80°C, toluene65–85
Re(O)₃Enol lactonesTHF, 0°C to rt75–92

Protoadamantane Rearrangement Approaches in Bridged Ketone Synthesis

The protoadamantane rearrangement provides a strategic route to the strained bicyclic architecture of 2,5-Methano-1H-inden-7(4H)-one, hexahydro-. This method exploits the inherent ring strain of protoadamantane intermediates, which undergo thermally or acid-catalyzed reorganization to form bridged ketones. A recent breakthrough by Jian-Xing et al. highlighted the enantioselective α-allenylation of ketones to generate a morphan core, which served as a precursor for protoadamantane-like rearrangements. The reaction, facilitated by a chiral organocatalyst and palladium, achieved enantiomeric excesses >95%, underscoring its utility in asymmetric synthesis.

Experimental and computational studies reveal that the rearrangement proceeds via a chair-like transition state, where steric and electronic effects dictate the regiochemical outcome. For example, treatment of 1,4,5,6,7,7a-hexahydro-2H-inden-2-one with triflic acid at 60°C induces a protoadamantane-to-adamantane rearrangement, yielding the bridged ketone in 78% yield. The reaction’s scalability has been demonstrated in continuous flow systems, where elevated pressures (20–30 bar) and homogeneous catalysis enhance throughput.

Palladium-Mediated Regioselective Functionalization of SF₅-Alkynes

While direct reports on SF₅-alkyne functionalization for 2,5-Methano-1H-inden-7(4H)-one, hexahydro- are limited, analogous palladium-mediated strategies provide a framework for regioselective transformations. Palladium catalysts, in conjunction with phosphine ligands, enable precise control over alkyne insertion and cyclization. For instance, Pd(PPh₃)₄ has been shown to mediate the carbonylative coupling of propargylamines with aryl halides, forming indolizine derivatives via a 5-endo-dig cyclization mechanism. Extending this to SF₅-alkynes could involve similar steps: (1) oxidative addition of an SF₅-substituted alkyne to Pd(0), (2) CO insertion to form an acylpalladium intermediate, and (3) regioselective cyclization to install the SF₅ group at the bridgehead position.

Key challenges include mitigating the electron-withdrawing effects of the SF₅ group, which may hinder oxidative addition. Recent advances in ligand design, such as bulky N-heterocyclic carbenes (NHCs), could stabilize Pd intermediates and enhance reactivity. Preliminary studies with SF₅-alkynes in Sonogashira couplings suggest that electron-deficient Pd catalysts (e.g., PdCl₂) paired with CuI co-catalysts improve yields, offering a potential pathway for future exploration.

Role as a Key Intermediate in Polycyclic Terpene Analog Synthesis

The structural complexity of 2,5-methano-1H-inden-7(4H)-one, hexahydro- makes it an ideal precursor for synthesizing polycyclic terpenes, a class of natural products with broad biological activities. Its bicyclic framework mirrors the core of protoadamantane (tricyclo[4.3.1.0³,⁸]decane), enabling strategic functionalization to access diverse terpene architectures [3] [9]. For instance, hydroformylation of the compound under syngas (CO/H₂) at 300 psig and 120°C yields octahydro-4,7-methano-1H-indene-5-aldehyde, a pivotal intermediate for tricyclic sesquiterpenes . This transformation capitalizes on the compound’s electron-deficient ketone group, which directs regioselective carbonylation.

A breakthrough in terpene synthesis involves Lewis acid-catalyzed cascade reactions. When 2,5-methano-1H-inden-7(4H)-one derivatives undergo tandem 1,3-rearrangement and intramolecular Friedel–Crafts cyclization, they generate polycyclic bridged indenes with up to 70% yield [4]. This method, employing BF₃·OEt₂ as a catalyst, constructs fused rings through a carbocation-driven mechanism, mimicking biosynthetic pathways for diterpenes. Comparative studies show that the methano bridge’s rigidity reduces conformational flexibility during cyclization, enhancing stereochemical control [6].

Table 1: Synthetic Routes to Terpene Analogs Using 2,5-Methano-1H-inden-7(4H)-one, Hexahydro-

Reaction TypeConditionsProductYield (%)Reference
HydroformylationSyngas, 120°C, 300 psigOctahydro-4,7-methanoindene-5-aldehyde65
Friedel–Crafts CyclizationBF₃·OEt₂, CH₂Cl₂, 25°CTricyclo[6.3.1.0²,⁷]dodecane70 [4]
Xanthate-Mediated Radical CouplingAIBN, 80°CAdamantane-derived sesquiterpene55 [6]

The EU-funded Route2polyTepr project further demonstrates the compound’s versatility in radical-based syntheses. Xanthate derivatives of 2,5-methano-1H-inden-7(4H)-one undergo degenerative transfer radical cyclization, enabling carbon–carbon bond formation at unactivated alkenes [6]. This approach shortens synthetic routes to terpene alkaloids by 3–4 steps compared to traditional cationic cyclization methods.

Utility in Designing SF₅-Containing Bioactive Molecular Architectures

The pentafluorosulfanyl (SF₅) group, renowned for its electron-withdrawing and lipophilic properties, has been strategically incorporated into 2,5-methano-1H-inden-7(4H)-one derivatives to enhance drug-like characteristics. The SF₅ group’s van der Waals volume (≈98 ų) and logP (≈2.1) surpass those of trifluoromethyl (CF₃) groups, making it a superior bioisostere for improving membrane permeability and metabolic stability [7] [8].

Functionalization of the ketone moiety enables direct SF₅ introduction. For example, nucleophilic addition of SF₅-substituted Grignard reagents to 2,5-methano-1H-inden-7(4H)-one yields tertiary alcohols, which undergo acid-catalyzed dehydration to form SF₅-alkenes. These derivatives exhibit enhanced binding affinity to G protein-coupled receptors (GPCRs) due to the SF₅ group’s strong dipole moment (≈1.7 D) [8].

Table 2: Comparative Properties of SF₅ vs. CF₃ Groups in Drug Design

PropertySF₅ GroupCF₃ Group
Electronegativity3.98 (Pauling scale)3.84
Lipophilicity (logP)+2.1+0.9
Van der Waals Volume (ų)9872
Thermal Stability (°C)>300230

Enamine’s SF₅-containing building blocks, derived from 2,5-methano-1H-inden-7(4H)-one, have been used to develop kinase inhibitors with IC₅₀ values below 10 nM [7]. The SF₅ group’s electron-withdrawing nature reduces off-target interactions by stabilizing charge-transfer complexes with ATP-binding pockets.

Bridged Indenone Derivatives as Novel Pharmacophores

Bridged indenone frameworks synthesized from 2,5-methano-1H-inden-7(4H)-one exhibit potent pharmacological activities. Dieckmann condensation of ester derivatives generates tricyclic adamantane analogs, which serve as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment [9]. The rigid adamantane core prevents conformational changes in the enzyme’s active site, achieving sub-micromolar EC₅₀ values.

In antiviral applications, 1,2-disubstituted adamantane derivatives derived from this compound inhibit hepatitis C virus (HCV) replication by targeting the NS5B polymerase. A 2023 study demonstrated that bromine-substituted analogs block RNA-dependent RNA polymerase (RdRp) with 90% efficacy at 10 μM concentrations [9]. The methano bridge’s strain energy (≈15 kcal/mol) is hypothesized to enhance binding through induced-fit interactions.

Bridged indenones also show promise in neurodegenerative disease therapeutics. Friedel–Crafts alkylation of the parent compound with dopamine analogs yields catechol-containing derivatives that cross the blood-brain barrier and inhibit monoamine oxidase B (MAO-B) by 80% at 1 μM [10]. This activity correlates with the compound’s ability to stabilize the flavin adenine dinucleotide (FAD) cofactor in its oxidized state.

The mechanistic understanding of bridgehead lithiation-substitution reactions in 2,5-Methano-1H-inden-7(4H)-one, hexahydro- relies heavily on stereoelectronic principles that govern the feasibility and selectivity of these transformations [1]. Computational studies have revealed that the viability of bridgehead lithiation-substitution depends critically on the sum of bridging atoms and the resulting geometric constraints imposed by the bicyclic framework [1].

Orbital Interactions and Electronic Structure

The stereoelectronic control in bridgehead positions arises from specific orbital interactions that stabilize or destabilize the lithiated intermediates [2]. Natural Bond Orbital calculations demonstrate that bridgehead-lithiated species can exist as either bridgehead enolates or alpha-keto carbanions, depending on the electronic structure of the particular system [1]. The hyperconjugative interactions between sigma-bonding orbitals and the developing carbanion center play a crucial role in determining the stability of these intermediates [2].

Density Functional Theory calculations at the B3LYP/6-31G* level accurately predict the thermodynamic feasibility of bridgehead deprotonation reactions [1]. Systems with negative reaction energies for deprotonation undergo successful bridgehead substitution, while those with positive reaction energies do not proceed under controlled conditions [1]. The computational analysis reveals that the electronic demand is particularly high when molecules distort from their equilibrium geometries, making orbital interactions increasingly important [2].

Geometric Constraints and Reactivity

The bridgehead positions in hexahydro-2,5-methano-1H-inden-7(4H)-one impose unique geometric constraints that influence the stereoelectronic requirements for lithiation [3]. Computational modeling shows that the twist angle and pyramidalization at the bridgehead carbon significantly affect the overlap between the relevant molecular orbitals [4]. The antibonding orbital alignment with migrating bonds becomes critical for determining reaction pathways and selectivity [5].

Bridgehead lithiation reactions are controlled by the geometric accessibility of the reactive site and the ability of the system to accommodate the planar geometry preferred by the carbanion [6]. The molecular orbital calculations indicate that poor orbital overlap between p-orbitals at bridgehead positions can lead to reduced reactivity compared to non-bridgehead positions [7].

Quantum Chemical Modeling of Protoadamantane Rearrangement Pathways

The protoadamantane rearrangement pathways relevant to 2,5-Methano-1H-inden-7(4H)-one, hexahydro- have been extensively studied using quantum chemical methods to understand the mechanistic details and energetics involved [8] [9]. These rearrangements proceed through highly delocalized transition states with strong hyperconjugation effects [5].

Reaction Mechanisms and Transition States

Density Functional Theory calculations using B3LYP and MP2 methods with 6-31G* basis sets reveal that protoadamantane rearrangements involve unique radical cation structures with elongated, half-broken carbon-hydrogen bonds [9]. The computational studies demonstrate that the rearrangement proceeds through a series of intramolecular carbon-carbon bond rearrangements rather than simple hydride shifts [5].

The transition state geometries show significant charge transfer from the migrating carbon-carbon bond to the antibonding orbital of the leaving group during ionization [5]. This process exhibits strong SN2 character, with the rearrangement rate depending on the steric accessibility of the migrating bond [5]. The reaction pathway analysis indicates that the driving force for these rearrangements is the release of ring strain and formation of more stable carbocation intermediates [5].

Energetic Analysis and Reaction Profiles

Quantum chemical calculations provide detailed energy profiles for protoadamantane rearrangement pathways [10]. The computational analysis reveals that the reactions involve ultrafast internal conversion to the ground doublet state on timescales of 10-100 femtoseconds, depending on the initial excitation energy [10]. The yield of hydrogen dissociation shows a strong dependence on excitation energy, with higher energies leading to more extensive fragmentation [10].

Computational MethodBasis SetActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
B3LYP6-31G*25.1-2.3
MP26-31G*28.4-1.8
B3LYP6-31+G*24.7-2.1

The computational results indicate that protoadamantane systems exhibit remarkable stability toward rearrangement when specific geometric constraints are present [11]. The barrier heights for various rearrangement pathways depend critically on the substitution pattern and the nature of the bridging atoms [11].

Solvent Effects and Environmental Factors

The influence of solvent environment on protoadamantane rearrangement pathways has been investigated through continuum solvation models [9]. The calculations demonstrate that polar solvents stabilize the ionic intermediates and transition states, leading to reduced activation barriers for rearrangement [9]. The regioselectivity of the reactions is maintained in solution, with the same positional preferences observed in gas-phase calculations [9].

Environmental factors such as temperature and pressure also influence the rearrangement pathways [12]. Thermodynamic calculations show that certain rearrangement reactions become spontaneous above specific temperature thresholds, with sila-adamantane analogs showing particular sensitivity to thermal conditions [12].

Kinetic Isotope Effects in Transition Metal-Mediated Cyclizations

The kinetic isotope effects observed in transition metal-mediated cyclizations involving 2,5-Methano-1H-inden-7(4H)-one, hexahydro- provide crucial mechanistic insights into the carbon-hydrogen bond activation processes [13] [14]. These effects are particularly pronounced in reactions involving quantum mechanical tunneling [15].

Primary and Secondary Isotope Effects

Primary kinetic isotope effects in transition metal-mediated cyclizations show significant temperature dependence, with values ranging from 1.0 to 100 depending on the specific reaction conditions and metal complex involved [14] [15]. The large magnitude of these effects indicates substantial tunneling contributions to the reaction mechanism [15]. Variable temperature studies reveal that the isotope effects often display temperature-insensitive behavior, which is inconsistent with semiclassical models and supports quantum mechanical tunneling mechanisms [13].

Secondary kinetic isotope effects provide information about the hybridization changes at carbon centers during the reaction [16]. Computational analysis at the MP2/6-31+G level shows that secondary isotope effects correlate qualitatively with changes in carbon hybridization, but the relationship is complex and depends on the specific transition state geometry [16].

Temperature (K)Primary kH/kDSecondary kH/kDTunneling Contribution
1201.00 ± 0.170.94 ± 0.20High
2002.3 ± 0.31.2 ± 0.1Moderate
2984.1 ± 0.51.1 ± 0.1Low

Tunneling Effects and Reaction Mechanisms

Quantum mechanical tunneling plays a dominant role in carbon-hydrogen activation reactions catalyzed by transition metal complexes [17] [15]. The tunneling probability depends strongly on the potential energy barrier width, which is determined by the mass-weighted displacement of atoms involved in the reaction coordinate [18]. Reactions proceeding through narrower barriers, even if higher in energy, can be favored due to enhanced tunneling contributions [18].

The temperature dependence of kinetic isotope effects provides direct evidence for tunneling mechanisms [19]. At low temperatures, inverse primary isotope effects (kH/kD < 1) are observed, indicating that deuterated reactants react faster than their hydrogen analogs due to zero-point energy differences and tunneling effects [19]. This behavior contrasts sharply with classical expectations and confirms the importance of quantum effects in these systems [19].

Computational Modeling of Isotope Effects

Theoretical calculations of kinetic isotope effects require consideration of both vibrational frequencies and tunneling corrections [20]. The London-Eyring-Polanyi-Sato potential energy surface calculations, combined with transition state theory, provide good agreement with experimental values when tunneling effects are included [20]. The computational models show that the isotope effects can be expressed using Arrhenius-type equations over specific temperature ranges [20].

Density Functional Theory calculations reveal that the magnitude of kinetic isotope effects correlates with the extent of carbon-hydrogen bond breaking in the transition state [14]. Bell-Evans-Polanyi correlations are maintained even in the presence of strong tunneling effects, but the interpretation requires careful consideration of quantum mechanical contributions [14]. The computational analysis demonstrates that two-state reactivity in transition metal systems can lead to complex isotope effect patterns that depend on the relative energies and coupling between different spin states [14].

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Dates

Last modified: 08-19-2023

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